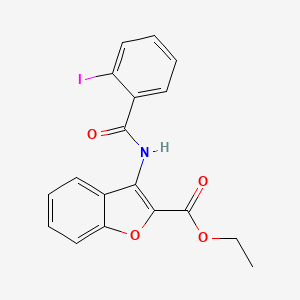

Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[(2-iodobenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14INO4/c1-2-23-18(22)16-15(12-8-4-6-10-14(12)24-16)20-17(21)11-7-3-5-9-13(11)19/h3-10H,2H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCYZPUREHURLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl bromoacetate, in the presence of a base like sodium carbonate in N-methyl pyrrolidine.

Introduction of Iodinated Benzamide Moiety: The iodinated benzamide moiety can be introduced through a coupling reaction between the benzofuran core and 2-iodobenzoic acid, using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted benzamides or benzofurans.

Scientific Research Applications

Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a lead compound in the development of new drugs, particularly for its anti-tumor, anti-inflammatory, and antimicrobial activities.

Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.

Chemical Biology: The compound serves as a probe in chemical biology to study protein-ligand interactions and enzyme activities.

Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered signaling pathways and cellular responses .

Comparison with Similar Compounds

Structural Modifications at Position 3

The substituent at position 3 of the benzofuran ring significantly influences biological activity and physicochemical properties. Key analogs include:

Key Observations :

Yield Comparison :

Physicochemical and Electrochemical Properties

- Redox Behavior: Ethyl benzofuran-2-carboxylate undergoes reversible electrochemical reduction at −1.90 V . The iodine substituent may shift reduction potentials due to its electron-withdrawing nature.

- Stability : Iodinated compounds are prone to hydrolytic degradation under oxidative conditions (e.g., trace water in DMF ), necessitating stability studies for the target compound.

Crystallographic and Computational Insights

- Crystal Packing: Bulky substituents like 2-iodobenzamido disrupt planar stacking observed in simpler analogs (e.g., tert-butoxycarbonylamino derivatives in ).

- DFT Calculations : Global reactivity descriptors (e.g., electrophilicity index) for iodinated benzofurans could be compared to hydrogenated analogs studied in .

Biological Activity

Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Structural Characterization

This compound can be synthesized through various methods, typically involving the coupling of benzofuran derivatives with iodobenzamide. The synthesis process often utilizes coupling reagents like EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the formation of the amide bond. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.

Anti-inflammatory Effects

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, a series of benzamido derivatives were evaluated for their ability to inhibit inflammation in animal models. The results showed that certain derivatives achieved a percentage inhibition comparable to standard anti-inflammatory drugs like indomethacin, with inhibition rates ranging from 39% to over 54% depending on the specific compound tested .

The anti-inflammatory effects are attributed to the selective inhibition of cyclooxygenase enzymes, particularly COX-2, which plays a crucial role in the inflammatory response by producing prostaglandins. By selectively targeting COX-2, these compounds may offer therapeutic benefits with reduced gastrointestinal side effects compared to traditional NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) .

In Vivo Studies

In vivo studies using carrageenan-induced rat paw edema models demonstrated that this compound and its analogs significantly reduced edema formation. The percentage inhibition was noted at various time intervals post-administration, highlighting the compound's efficacy in managing inflammation.

| Compound | % Inhibition | Time (hours) |

|---|---|---|

| This compound | 54.239% | 9 |

| Indomethacin | 54.130% | 12 |

| Control | 0% | - |

Docking Studies

In silico docking studies have been employed to predict the binding affinity of this compound to COX-2. These studies suggest that the compound fits well within the active site of COX-2, providing insights into its potential as a selective inhibitor. The docking scores indicate a favorable interaction between the compound and the enzyme, supporting its proposed mechanism of action .

Q & A

How can researchers optimize the synthesis of Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate to improve yield and purity?

Answer:

Optimization involves:

- Catalyst Selection : Use palladium-based catalysts (e.g., Pd/C) for reductive steps, as demonstrated in aminobenzofuran synthesis .

- Reaction Conditions : Control temperature (e.g., reflux for 8–12 hours) and solvent choice (acetonitrile or DMF) to stabilize intermediates .

- Purification : Employ flash chromatography with gradients of ethyl acetate/petroleum ether to isolate high-purity products .

- Transamidation : Introduce the 2-iodobenzamido group via C–H activation or transamidation under inert atmospheres to avoid side reactions .

What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

- NMR/IR Spectroscopy : Use , , and DEPT NMR to confirm substitution patterns and functional groups (e.g., ester, amide). IR identifies carbonyl stretches (~1700 cm) .

- X-Ray Crystallography : Refine crystal structures using SHELX programs (e.g., SHELXL for small molecules) to resolve anisotropic displacement parameters. Collect data with Mo Kα radiation (λ = 0.71073 Å) and validate with WinGX/ORTEP .

- Mass Spectrometry : High-resolution MS (HR-MS) confirms molecular weight and fragmentation patterns .

How can in vitro assays be designed to evaluate the biological activity of this compound?

Answer:

- Enzyme Inhibition : Test α-glucosidase inhibition using p-nitrophenyl-α-D-glucopyranoside as a substrate, measuring IC values via UV-Vis spectroscopy .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Compare dose-response curves with controls (e.g., cisplatin) .

- Angiogenesis Studies : Employ chorioallantoic membrane (CAM) assays to evaluate anti-angiogenic effects .

Which computational approaches predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock 4.0 with Lamarckian genetic algorithms to model binding to targets (e.g., Asp kinase). Set grid parameters (60 × 60 × 60 points, 0.375 Å spacing) and validate with RMSD analysis .

- QSAR Modeling : Corrogate substituent effects (e.g., iodine’s electronegativity) on bioactivity using Gaussian or Schrödinger software .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

How can researchers address discrepancies in reported synthesis yields or bioactivity data?

Answer:

- Variable Analysis : Compare reaction parameters (e.g., catalyst loading, solvent polarity) across studies. For example, Pd/C vs. CuCl catalysts may alter yields .

- Reproducibility Checks : Replicate experiments with controlled conditions (e.g., anhydrous KCO, inert atmosphere) .

- Statistical Validation : Apply ANOVA to assess significance of bioactivity differences between analogues (e.g., methyl vs. ethyl esters) .

What strategies resolve challenges in crystallizing this compound?

Answer:

- Solvent Screening : Use mixed solvents (e.g., dichloromethane/petroleum ether) to induce slow crystallization .

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for handling twinned crystals. Validate with R < 5% .

- Thermal Analysis : Perform DSC to identify polymorphic transitions affecting crystal growth .

How does the 2-iodobenzamido group influence the compound’s reactivity and bioactivity?

Answer:

- Electronic Effects : The iodine atom’s electronegativity enhances electrophilicity at the amide carbonyl, facilitating nucleophilic attacks (e.g., protease inhibition) .

- Steric Hindrance : Bulkier iodine may reduce binding affinity in sterically constrained active sites, as seen in docking studies with trimethoxyphenyl analogues .

- Radioactive Tracing : -labeled derivatives enable pharmacokinetic tracking via gamma counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.